molecular formula C10H17N3 B13255865 3-Methyl-4-(1-methyl-1H-pyrazol-4-YL)piperidine

3-Methyl-4-(1-methyl-1H-pyrazol-4-YL)piperidine

Cat. No.: B13255865
M. Wt: 179.26 g/mol
InChI Key: JANSBJVKNMXOFO-UHFFFAOYSA-N
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Description

3-Methyl-4-(1-methyl-1H-pyrazol-4-YL)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1-methyl-1H-pyrazol-4-YL)piperidine typically involves the reaction of 1-methyl-1H-pyrazole with 3-methylpiperidine under specific conditions. One common method includes:

    Starting Materials: 1-methyl-1H-pyrazole and 3-methylpiperidine.

    Catalysts and Solvents: The reaction may be catalyzed by acids or bases and conducted in solvents such as ethanol or methanol.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-methyl-1H-pyrazol-4-YL)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

3-Methyl-4-(1-methyl-1H-pyrazol-4-YL)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-methyl-1H-pyrazol-4-YL)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(1-methyl-1H-pyrazol-4-YL)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyrazole moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-methyl-4-(1-methylpyrazol-4-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-8-5-11-4-3-10(8)9-6-12-13(2)7-9/h6-8,10-11H,3-5H2,1-2H3

InChI Key

JANSBJVKNMXOFO-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1C2=CN(N=C2)C

Origin of Product

United States

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